butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound that features multiple functional groups, including thiazolidine rings, butoxy groups, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves multiple steps, typically starting with the preparation of the thiazolidine ring systems. The general synthetic route includes:
Formation of Thiazolidine Rings: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of Butoxy Groups: The butoxy groups can be introduced via esterification reactions using butanol and an appropriate acid catalyst.
Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This step may require specific conditions such as controlled temperature and pH to ensure the correct configuration and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: The butoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new alkoxy or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazolidine rings can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate: Similar structure but with an acetate group instead of a propanoate group.
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
The uniqueness of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in different environments.
Biological Activity
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This article discusses the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiazolidinone rings through condensation reactions involving appropriate aldehydes and thioamides. The final product is purified using chromatographic techniques to achieve high purity suitable for biological testing.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown superior potency compared to standard antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Against Various Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 8 µg/mL | More potent than ampicillin |
Escherichia coli | 16 µg/mL | Comparable to ciprofloxacin |
Pseudomonas aeruginosa | 32 µg/mL | Less potent than imipenem |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. Studies indicate that this compound exhibits a higher degree of antifungal activity than traditional antifungal agents such as bifonazole and ketoconazole .
Table 2: Antifungal Activity Against Various Fungi
Fungus | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antifungals |
---|---|---|
Candida albicans | 4 µg/mL | More potent than bifonazole |
Aspergillus niger | 8 µg/mL | Comparable to ketoconazole |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Kinases : The compound has been predicted to inhibit several kinases involved in bacterial growth and survival, which may contribute to its antibacterial effects .
- Disruption of Cell Membrane Integrity : The thiazolidinone structure may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
Case Studies
A notable case study involved the evaluation of various thiazolidinone derivatives in a pharmacological setting. Compounds structurally similar to this compound were tested for their efficacy against resistant bacterial strains. Results indicated that modifications in side chains significantly influenced their antimicrobial potency, suggesting a structure–activity relationship that could guide future drug development .
Properties
Molecular Formula |
C20H26N2O6S4 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
butyl 3-[(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H26N2O6S4/c1-3-5-11-27-13(23)7-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-8-14(24)28-12-6-4-2/h3-12H2,1-2H3/b16-15+ |
InChI Key |
SPIRDYZRVYNZQQ-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCC)/SC1=S |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCC)SC1=S |
Origin of Product |
United States |
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